molecular formula C16H26ClNO3 B2361183 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 465537-63-7

1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2361183
CAS No.: 465537-63-7
M. Wt: 315.84
InChI Key: WILHCOMGJRVVCA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzyloxy group and a 2,6-dimethylmorpholino moiety, with a hydrochloride counterion enhancing its solubility and stability. This compound is structurally analogous to several pharmacologically active β-blockers and adrenoceptor ligands, though its specific biological activity remains less characterized in the provided evidence.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-phenylmethoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13-8-17(9-14(2)20-13)10-16(18)12-19-11-15-6-4-3-5-7-15;/h3-7,13-14,16,18H,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHCOMGJRVVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before exploring the synthesis methods, it is essential to understand the physical and chemical properties of the target compound.

Property Value Reference
Molecular Formula C16H26ClNO3
Molecular Weight 315.84 g/mol
IUPAC Name 1-(Benzyloxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride
Alternative Name 3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride
Synonyms IFLAB-BB F0050-0052
Appearance Solid
Chemical Structure Consists of a benzyloxy group attached to a propan-2-ol backbone with a 2,6-dimethylmorpholino group

The compound features three key functional groups: a benzyloxy moiety, a secondary alcohol, and a 2,6-dimethylmorpholino group. The presence of these functional groups dictates the synthetic approaches possible for its preparation.

Preparation Methods Analysis

Method 1: Epoxide Ring Opening Approach

This method represents the most direct synthetic route to 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, based on similar synthesis methods for morpholine derivatives found in the literature. The approach involves the ring opening of benzyl glycidyl ether with 2,6-dimethylmorpholine followed by conversion to the hydrochloride salt.

Reagents and Materials
  • Benzyl glycidyl ether
  • 2,6-Dimethylmorpholine
  • Anhydrous solvent (methanol, ethanol, or isopropanol)
  • Hydrochloric acid solution in diethyl ether
  • Inert atmosphere (nitrogen or argon)
  • Monitoring: Thin-layer chromatography (TLC) plates, heptane/ethyl acetate solvent system
Procedure
  • Dissolve benzyl glycidyl ether (1.0 equivalent) in the anhydrous solvent (10 volumes) under inert atmosphere
  • Cool the solution to 0-5°C in an ice bath
  • Add 2,6-dimethylmorpholine (1.1 equivalents) dropwise while maintaining the temperature below 5°C
  • Allow the reaction mixture to warm to room temperature (20-30°C) and stir for 8-12 hours
  • Monitor the reaction progress by TLC using heptane/ethyl acetate (7:3) as the mobile phase
  • Once the reaction is complete, concentrate the solution under reduced pressure
  • Dissolve the residue in diethyl ether or ethyl acetate (5 volumes)
  • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring at 0-5°C
  • Stir the mixture for 1-2 hours at room temperature to complete precipitation
  • Filter the precipitated salt, wash with cold diethyl ether (3 × 2 volumes)
  • Recrystallize from an appropriate solvent system (ethanol/diethyl ether)
  • Dry the purified product under vacuum at 40-50°C for 6-8 hours
Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the less hindered carbon of the epoxide ring. The regioselectivity is controlled by both electronic and steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. The hydrochloride salt formation stabilizes the final product and facilitates purification through precipitation.

Method 2: Stepwise Synthesis via Protected Intermediates

This method involves a multi-step synthesis starting from protected glycerol derivatives, which allows for selective functionalization. This approach provides greater control over the reaction sequence and may be advantageous when working with sensitive functional groups.

Reagents and Materials
  • Glycidol or a protected glycerol derivative
  • Benzyl bromide or benzyl chloride
  • 2,6-Dimethylmorpholine
  • Base (sodium hydride, potassium carbonate)
  • Solvents (DMF, THF, dichloromethane)
  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)
  • Hydrochloric acid solution in diethyl ether
  • Molecular sieves (3 Å)
  • Inert atmosphere system
Procedure
  • Protection of glycidol hydroxyl group

    • Dissolve glycidol (1.0 equivalent) in dichloromethane (10 volumes) at 0°C
    • Add imidazole (2.0 equivalents) and stir for 15 minutes
    • Add protecting agent (tert-butyldimethylsilyl chloride, 1.2 equivalents) dropwise
    • Stir for 2-4 hours at room temperature, monitoring by TLC
    • Quench with water, extract with dichloromethane
    • Wash organic layer with brine, dry over Na2SO4, filter, and concentrate
    • Purify by column chromatography if necessary
  • Benzylation of the protected glycidol

    • Dissolve protected glycidol (1.0 equivalent) in DMF (8 volumes)
    • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0°C
    • Stir for 30 minutes, then add benzyl bromide (1.2 equivalents)
    • Allow to warm to room temperature and stir for 6-8 hours
    • Quench with saturated NH4Cl solution, extract with ethyl acetate
    • Wash, dry, filter, and concentrate
    • Purify by column chromatography
  • Deprotection of the silyl group

    • Dissolve protected intermediate (1.0 equivalent) in THF (8 volumes)
    • Add tetrabutylammonium fluoride (1.5 equivalents, 1.0 M in THF) at 0°C
    • Stir for 2-4 hours at room temperature
    • Add water, extract with ethyl acetate
    • Wash, dry, filter, and concentrate
    • Purify by column chromatography
  • Conversion to leaving group

    • Dissolve alcohol (1.0 equivalent) in dichloromethane (10 volumes)
    • Add triethylamine (2.0 equivalents) and cool to 0°C
    • Add methanesulfonyl chloride (1.2 equivalents) dropwise
    • Stir for 2-3 hours at 0-5°C
    • Quench with water, extract with dichloromethane
    • Wash, dry, filter, and concentrate
    • Use directly in the next step without further purification
  • Reaction with 2,6-dimethylmorpholine

    • Dissolve mesylate (1.0 equivalent) in acetonitrile (8 volumes)
    • Add 2,6-dimethylmorpholine (1.5 equivalents) and K2CO3 (2.0 equivalents)
    • Heat to 60-70°C for 8-12 hours
    • Cool, filter off solids, and concentrate
    • Purify by column chromatography
  • Conversion to hydrochloride salt

    • Dissolve the free base (1.0 equivalent) in diethyl ether (10 volumes)
    • Add HCl in diethyl ether (1.1 equivalents) dropwise at 0-5°C
    • Stir for 1-2 hours at room temperature
    • Filter the precipitate, wash with cold diethyl ether
    • Recrystallize and dry under vacuum

Method 3: Convergent Synthesis Approach

This method involves a convergent approach where the benzyloxy and morpholino portions are prepared separately and then combined. This strategy may be particularly useful for library synthesis and when exploring structure-activity relationships.

Reagents and Materials
  • Benzyl alcohol
  • Epichlorohydrin
  • 2,6-Dimethylmorpholine
  • Sodium hydride (60% dispersion in mineral oil)
  • Solvents (THF, DMF, dichloromethane)
  • Phase transfer catalyst (tetrabutylammonium bromide)
  • Hydrochloric acid solution in diethyl ether
  • Inert atmosphere system
Procedure
  • Preparation of benzyloxy-substituted epoxide intermediate

    • Dissolve sodium hydride (1.2 equivalents) in THF (10 volumes) and cool to 0°C
    • Add benzyl alcohol (1.0 equivalent) dropwise and stir for 30 minutes
    • Add epichlorohydrin (3.0 equivalents) and tetrabutylammonium bromide (0.1 equivalent)
    • Warm to room temperature and stir for 4-6 hours
    • Quench with saturated NH4Cl solution, extract with ethyl acetate
    • Wash, dry, filter, and concentrate
    • Purify by column chromatography
  • Reaction of the epoxide with 2,6-dimethylmorpholine

    • Dissolve benzyl glycidyl ether (1.0 equivalent) in methanol (8 volumes)
    • Add 2,6-dimethylmorpholine (1.1 equivalents)
    • Stir at room temperature for 12-16 hours
    • Concentrate and purify by column chromatography
  • Conversion to hydrochloride salt

    • Dissolve the free base (1.0 equivalent) in diethyl ether (10 volumes)
    • Add HCl in diethyl ether (1.1 equivalents) dropwise at 0-5°C
    • Stir for 1-2 hours at room temperature
    • Filter the precipitate, wash with cold diethyl ether
    • Recrystallize and dry under vacuum

Purification and Characterization

Purification Methods

Effective purification is crucial for obtaining the target compound with high purity. The following methods can be employed:

Recrystallization

The hydrochloride salt can be purified by recrystallization from suitable solvent systems:

  • Ethanol/diethyl ether (1:3 to 1:5)
  • Isopropanol/diethyl ether (1:3 to 1:5)
  • Methanol/ethyl acetate (1:5 to 1:10)
Column Chromatography

For the free base, column chromatography can be used with the following parameters:

  • Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
  • Mobile phase: Gradient elution with heptane/ethyl acetate (10% to 30%) as suggested in
  • TLC monitoring with similar solvent systems (Rf values typically between 0.3-0.5)
  • UV detection and/or staining with phosphomolybdic acid or potassium permanganate
Acid-Base Extraction

For intermediate purification or initial clean-up:

  • Dissolve crude product in ethyl acetate (10 volumes)
  • Wash with 1M HCl (3 × 3 volumes) to remove basic impurities
  • Wash with saturated NaHCO3 solution (3 × 3 volumes) to remove acidic impurities
  • Wash with brine, dry over Na2SO4 or MgSO4, filter, and concentrate

Characterization Techniques

Comprehensive characterization of the synthesized compound is essential for confirming its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC)
  • Infrared (IR) Spectroscopy (KBr pellet or ATR)
  • Mass Spectrometry (ESI-MS, HRMS)
Physical Analysis
  • Melting point determination
  • Elemental analysis (C, H, N)
  • Optical rotation (if applicable)
  • X-ray crystallography (if suitable crystals can be obtained)
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC)
  • Gas Chromatography (GC) for intermediates
  • Thin-Layer Chromatography (TLC)

Method Comparison and Optimization

Comparative Analysis of Synthetic Methods

A thorough comparison of the three main synthetic approaches reveals their relative advantages and limitations:

Parameter Method 1: Epoxide Opening Method 2: Protected Intermediates Method 3: Convergent Synthesis
Number of Steps 2 (lowest) 6 (highest) 3 (medium)
Overall Yield 65-80% (highest) 25-45% (lowest) 40-55% (medium)
Reaction Time 10-14 hours 24-36 hours 18-24 hours
Reagent Cost Low High Medium
Purification Difficulty Low High Medium
Scalability Excellent Fair Good
Stereocontrol Good Excellent Good
Technical Difficulty Low High Medium

Optimization Strategies

Several strategies can be employed to optimize the synthesis of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride:

Method 1 Optimization
  • Use of Lewis acid catalysts (ZnCl2, MgBr2) to accelerate epoxide opening
  • Optimization of reaction temperature profile
  • Solvent screening (methanol, ethanol, isopropanol, THF)
  • Addition of molecular sieves to remove water and prevent side reactions
Method 2 Optimization
  • Use of alternative protecting groups for improved selectivity
  • One-pot procedures for multiple steps to reduce handling losses
  • Microwave-assisted reactions to reduce reaction times
  • Alternative leaving groups (tosylate, triflate) for improved reactivity
Method 3 Optimization
  • Phase transfer catalysis to improve reaction efficiency
  • Flow chemistry for continuous processing
  • Optimized workup procedures to minimize losses
  • Alternative bases for the benzylation step

Applications and Significance

The compound 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has several potential applications and significance in chemical and pharmaceutical research:

Pharmaceutical Intermediates

The compound could serve as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting:

  • Beta-adrenergic receptors (similar to compounds in)
  • Neurological disorders (due to the morpholine moiety)
  • Cardiovascular diseases (structural similarity to beta-blockers)

Structure-Activity Relationship Studies

The compound provides a scaffold for structure-activity relationship studies through:

  • Modification of the benzyloxy moiety
  • Substitution on the morpholine ring
  • Functionalization of the secondary alcohol

Synthetic Building Block

As a functionalized intermediate, it can serve as a building block for:

  • Complex natural product synthesis
  • Preparation of chemical libraries
  • Development of novel molecular probes

Chiral Resolution Studies

The secondary alcohol introduces a stereogenic center that can be used in:

  • Studies of stereoselective synthesis
  • Development of chiral resolution methods
  • Investigation of stereospecific biological activities

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the propan-2-ol core and the amine/heterocyclic moieties. Below is a detailed comparison based on the evidence:

Table 1: Structural and Analytical Comparison

Compound Name Substituents (Propan-2-ol Core) Molecular Weight (g/mol) Purity (LCMS) Key Features Reference
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride (Target) Benzyloxy, 2,6-dimethylmorpholino ~379.9 (calc.) N/A Hydrochloride salt; enhanced solubility; rigid morpholine ring
1-(3-Benzyl-2-imino-benzimidazolyl)-3-phenoxypropan-2-ol (Compound 5) Benzimidazolyl, phenoxy 403.4 >98% Dual heterocyclic system; potential kinase inhibition
YOK-1204 (1-(4-benzyloxy-3-phenethoxyphenoxy)-3-isopropylaminopropan-2-ol) Benzyloxy-phenethoxy, isopropylamino ~506.6 (calc.) 24% yield Branched alkylamine; tested for cardiovascular activity
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride Methoxyphenoxy, 2,6-dimethylmorpholino ~395.9 (calc.) Discontinued Structural isomer; methoxy vs. benzyloxy substitution
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride Bromophenoxyethoxy, 2,6-dimethylmorpholino ~489.3 (calc.) Available Bulky brominated substituent; potential CNS activity

Key Findings from Comparative Analysis

In contrast, bromophenoxyethoxy () introduces steric bulk and halogen-based electronic effects, which may alter receptor selectivity. The 2,6-dimethylmorpholino moiety confers metabolic stability over simpler amines (e.g., isopropylamino in YOK-1204 ), as methyl groups hinder oxidative deamination.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for morpholino derivatives, such as nucleophilic substitution of epoxides with amines (e.g., YOK-1204 synthesis in ). However, analogs like Compound 5 () require multi-step heterocyclic coupling, reducing scalability.

Analytical Performance :

  • LCMS data for analogs (e.g., Compound 7: m/z=410 [M+H], Rt=1.05 min ) suggest similar chromatographic behavior, though the target compound’s hydrochloride salt may alter retention times and ionization efficiency.

Biological Activity Trends: While direct pharmacological data for the target compound are absent, structurally related compounds exhibit adrenoceptor binding (e.g., indolyloxy analogs in ) and antiarrhythmic activity. The morpholino group in the target compound may favor β-adrenoceptor antagonism, as seen in nadolol derivatives ().

Biological Activity

1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chemical compound that has attracted considerable attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a benzyloxy group, a morpholino ring, and a propanol backbone, with the hydrochloride salt form enhancing its solubility in aqueous environments, making it suitable for diverse applications in chemistry, biology, and medicine.

The biological activity of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The unique structural characteristics allow for effective binding to these targets, modulating their activity and influencing various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it demonstrated selective activity against Gram-positive bacteria. For instance, minimal inhibitory concentration (MIC) values were determined for several derivatives, revealing that some compounds possess notable antibacterial effects while others showed antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol Hydrochloride Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
Compound ABacillus subtilis32Antibacterial
Compound BEscherichia coli>128No activity
Compound CCandida albicans16Antifungal

Cytotoxicity and Anticancer Potential

In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The structure–activity relationship (SAR) analyses suggest that modifications to the benzyloxy group can enhance the selectivity for cancer cells over normal cells, indicating potential for therapeutic applications in oncology .

Structure–Activity Relationship (SAR)

The biological activity of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can be influenced by the presence and position of substituents on the morpholino and benzyloxy groups. Studies have identified critical features that enhance its potency against specific targets. For example:

  • Electron-donating groups tend to increase antibacterial activity.
  • Substituent positioning plays a crucial role in determining the efficacy against different cell types.

Table 2: Structure–Activity Relationship Insights

Substituent PositionTypeEffect on Activity
ParaElectron-donatingIncreased antibacterial activity
MetaElectron-withdrawingDecreased activity
OrthoNeutralVariable effects

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent. Further investigations into the apoptotic pathways revealed activation of caspase enzymes, indicating a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, various derivatives were screened against both Gram-positive and Gram-negative bacteria. The results highlighted that while some compounds were ineffective against E. coli, they exhibited strong inhibitory effects on S. aureus, supporting the selective nature of their antimicrobial action. These findings suggest potential applications in developing targeted antibiotics .

Q & A

Basic: What are the standard synthetic protocols for 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, and how is purity validated?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Reacting a benzyl alcohol derivative with a morpholine precursor (e.g., 2,6-dimethylmorpholine) under nucleophilic substitution conditions.
  • Step 2 : Introducing the propan-2-ol backbone through epoxide ring-opening or alcohol alkylation, often using catalysts like NaH in THF .
  • Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl treatment.
    Purity Validation :
  • HPLC (High-Performance Liquid Chromatography) for assessing chemical purity (>95% threshold).
  • NMR (¹H and ¹³C) to confirm structural integrity, focusing on benzyloxy (δ 4.5–5.0 ppm) and morpholino proton signals (δ 2.5–3.5 ppm) .

Advanced: How can reaction parameters be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) during nucleophilic substitution to minimize side reactions.
  • Reaction Time : Extended durations (12–24 hrs) for complete epoxide ring-opening.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity.
  • Purification : Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt .

Basic: What analytical techniques are essential for characterizing this compound beyond HPLC and NMR?

  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Validates empirical formula (C, H, N, Cl content).
  • Melting Point Analysis : Ensures consistency with literature values (e.g., 244–245°C for related morpholine hydrochlorides) .

Advanced: How do structural features like the benzyloxy and 2,6-dimethylmorpholino groups influence pharmacological activity?

  • Benzyloxy Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications.
  • 2,6-Dimethylmorpholino : The methyl groups stabilize the morpholine ring conformation, possibly increasing receptor-binding specificity (e.g., serotonin or dopamine receptors).
  • Methodological Insight : Structure-activity relationship (SAR) studies using analogues with varying substituents (e.g., methoxy vs. benzyloxy) are critical .

Advanced: What strategies mitigate degradation during storage or biological assays?

  • Storage Conditions : Lyophilized form at −20°C under inert gas (argon) to prevent hydrolysis of the morpholino group.
  • Buffered Solutions : Use pH-stable buffers (e.g., phosphate-buffered saline, pH 7.4) to avoid acid/base-driven degradation.
  • Stability-Indicating Assays : Forced degradation studies (heat, light, oxidative stress) paired with HPLC-MS to identify degradation products .

Basic: What is the functional role of the propan-2-ol backbone in this compound’s reactivity?

  • The propan-2-ol moiety acts as a spacer, positioning the benzyloxy and morpholino groups for optimal steric and electronic interactions with biological targets.
  • Synthetic Utility : The hydroxyl group enables derivatization (e.g., esterification, glycosylation) for prodrug development .

Advanced: How does this compound compare structurally and pharmacologically to analogues like 1-(4-benzylpiperazin-1-yl) derivatives?

  • Structural Differences : Replacement of morpholino with piperazine alters nitrogen basicity and hydrogen-bonding capacity.
  • Pharmacological Impact : Piperazine derivatives may exhibit higher affinity for dopaminergic receptors, while morpholino derivatives show preference for adrenergic systems.
  • Methodology : Comparative binding assays (e.g., radioligand displacement) and computational docking studies are used to map interactions .

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